Heptafluoroisopropyl methyl ether, with the chemical formula and CAS number 22052-84-2, is a hydrofluoroether notable for its unique properties and applications, particularly in plasma etching processes. This compound is characterized by a low global warming potential compared to traditional etching gases such as sulfur hexafluoride and perfluorocarbons, making it an environmentally friendly alternative in industrial applications.
Heptafluoroisopropyl methyl ether is classified as a hydrofluoroether, which is a subclass of ethers that contain fluorinated carbon chains. It is synthesized from hexafluoroacetone and methanol under specific conditions to yield high purity and yield. Its applications primarily lie in the semiconductor industry, especially for etching silicon carbide and other materials.
In industrial settings, large-scale reactors are employed where reactants are mixed and heated, followed by purification through distillation or other separation techniques to remove impurities .
The molecular structure of heptafluoroisopropyl methyl ether consists of a central ether linkage (-O-) connecting two carbon chains: one being a heptafluorinated propyl group and the other being a methyl group. The structure can be represented as follows:
This configuration contributes to its unique chemical properties, including stability under various conditions.
Heptafluoroisopropyl methyl ether primarily undergoes substitution reactions due to its ether linkage and the presence of highly electronegative fluorine atoms. Common reactions include:
The products formed depend on the specific reagents used and the reaction conditions applied .
In plasma etching applications, heptafluoroisopropyl methyl ether interacts with silicon carbide in a plasma environment. The etching process involves several key steps:
Heptafluoroisopropyl methyl ether finds significant application in:
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